molecular formula C10H9N3O B8705651 1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one

1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one

Cat. No. B8705651
M. Wt: 187.20 g/mol
InChI Key: TYVFEMRFHCSQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(6-imidazol-1-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)9-2-3-10(12-6-9)13-5-4-11-7-13/h2-7H,1H3

InChI Key

TYVFEMRFHCSQOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

204 mg (corresponding to 3.00 mmol) of imidazole was dissolved in 5 mL of dimethylformamide. Then, 200 mg (corresponding to 1.00 mmol) of 5-acetyl-2-bromopyridine and 414 mg (corresponding to 3.00 mmol) of potassium carbonate were added thereto. The resulting solution was heated at 100° C. for 3 hours. After the completion of the reaction, the reaction solution was cooled down to room temperature, supplemented with a saturated ammonium chloride aqueous solution and water, and extracted 3 times with dichloromethane. The combined dichloromethane layer was washed with water and a saturated saline solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (elution solvent: dichloromethane/ethyl acetate=4/1), to obtain 87 mg (corresponding to 0.462 mmol) of 5-acetyl-2-(1H-imidazole-1-yl)pyridine (FIG. 3, step 1).
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
414 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 25 mL vial which contained 1-(6-chloro-pyridin-3-yl)-ethanone (1.5 g, 10 mmoL) was added 1H-imidazole (3 g, 50 mmoL) at rt. The mixture was stirred at 120-130° C. for 2 h and cooled to rt. The contents were poured into 150 mL ice-water solution and extracted with EtOAc (3×100 mL). The combined organic layers was washed with water (3×50 mL), brine (50 mL) and dried over Na2SO4. The solvent was removed under vacuum to yield the crude which was purified by column to afford desired 1-(6-imidazol-1-yl-pyridin-3-yl)-ethanone (1.25 g, 67%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Three

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